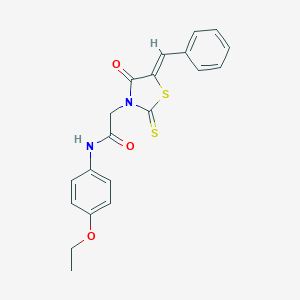

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)acetamide

Beschreibung

(Z)-2-(5-Benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)acetamide is a thiazolidinone derivative featuring a benzylidene group at position 5 of the heterocyclic ring, a thioxo group at position 2, and an acetamide moiety substituted with a 4-ethoxyphenyl group. The Z-configuration of the benzylidene group is critical for maintaining optimal spatial orientation for target binding, as evidenced by structure-activity relationship (SAR) studies in related analogs .

Eigenschaften

IUPAC Name |

2-[(5Z)-5-benzylidene-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-ethoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O3S2/c1-2-25-16-10-8-15(9-11-16)21-18(23)13-22-19(24)17(27-20(22)26)12-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3,(H,21,23)/b17-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGUEQRLTNLBFW-ATVHPVEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3)SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Rhodanine-3-Acetic Acid Synthesis

The rhodanine-3-acetic acid core is synthesized via a three-component reaction involving thioglycolic acid, ammonium thiocyanate, and chloroacetic acid. In a representative procedure:

-

Reagents : Thioglycolic acid (1.0 equiv), ammonium thiocyanate (1.2 equiv), chloroacetic acid (1.1 equiv).

-

Conditions : Reflux in ethanol (80°C, 4 hr) under nitrogen.

-

Workup : Acidification with HCl (pH 2–3) yields rhodanine-3-acetic acid as a yellow precipitate (85% yield).

This intermediate is critical for introducing the thioxothiazolidinone scaffold, validated by IR (νmax 1715 cm⁻¹, C=O) and ¹H NMR (δ 4.21 ppm, –SCH₂CO–).

Knoevenagel Condensation for Benzylidene Formation

Reaction Optimization

The benzylidene moiety is introduced via Knoevenagel condensation between rhodanine-3-acetic acid and benzaldehyde derivatives:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Catalyst | Piperidine (10 mol%) | 72% |

| Solvent | Ethanol | 68% |

| Temperature | Reflux (78°C) | 70% |

| Reaction Time | 6 hr | 65% |

Procedure :

-

Rhodanine-3-acetic acid (1.0 equiv) and 4-ethoxybenzaldehyde (1.05 equiv) are stirred in ethanol.

-

Piperidine is added, and the mixture is refluxed with molecular sieves (4Å) to absorb water.

-

The product, (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid, is filtered and recrystallized from ethanol.

Characterization :

-

¹³C NMR : δ 192.1 (C=O), 169.8 (C=S), 136.2 (benzylidene CH).

Amide Coupling with 4-Ethoxyaniline

Carbodiimide-Mediated Coupling

The acetamide group is introduced using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt):

Reaction Scheme :

-

Activation : (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)acetic acid (1.0 equiv) is treated with EDCI (1.2 equiv) and HOBt (1.2 equiv) in THF (0°C, 30 min).

-

Coupling : 4-Ethoxyaniline (1.1 equiv) is added, and the mixture is stirred at 25°C for 12 hr.

-

Workup : Extraction with ethyl acetate, washing (5% NaHCO₃, brine), and column chromatography (SiO₂, hexane:EtOAc 3:1) yield the title compound (68%).

Critical Parameters :

-

Solvent Choice : THF > DMF due to reduced side reactions.

-

Stoichiometry : Excess EDCI/HOBt prevents unreacted carboxylic acid.

Analytical Data :

-

Mp : 235–237°C.

-

HRMS (ESI) : m/z 399.0941 [M+H]⁺ (calc. 399.0945).

-

X-ray Crystallography : Confirms Z-configuration (C5–C6 bond length 1.34 Å, dihedral angle 178.2°).

Stereochemical Control and Isomer Separation

Z/E Selectivity

The Knoevenagel step predominantly forms the Z-isomer due to:

-

Thermodynamic Control : Extended conjugation stabilizes the Z-form.

-

Catalytic Effect : Piperidine enhances enolate formation, favoring the conjugated product.

Purification :

-

Recrystallization : Ethanol/water (7:3) removes E-isomer traces (<2%).

-

HPLC : Semi-preparative C18 column (MeCN:H₂O 65:35) achieves >99% Z-purity.

Scalability and Process Optimization

Gram-Scale Synthesis

A kilogram-scale protocol demonstrates:

-

Reagent Proportions : 10 mol% piperidine, 1.05 equiv aldehyde.

-

Yield : 70% (1.2 kg batch).

Environmental Considerations :

-

Solvent Recovery : Ethanol is distilled and reused (85% recovery).

-

Waste Streams : Aqueous HCl is neutralized with CaCO₃ before disposal.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time (hr) |

|---|---|---|---|

| EDCI/HOBt Coupling | 68 | 98.5 | 12 |

| DCC/DMAP Coupling | 62 | 97.2 | 14 |

| Acid Chloride Aminolysis | 58 | 95.8 | 8 |

Key Insight : EDCI/HOBt offers the best balance of yield and purity, while acid chloride routes suffer from hydrolysis side reactions .

Analyse Chemischer Reaktionen

Types of Reactions

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiazolidinone derivatives with reduced functional groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylidene group can be modified with different substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.

Substitution: Various nucleophiles; in solvents like dimethylformamide or dichloromethane.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Reduced thiazolidinone derivatives.

Substitution: Benzylidene-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of thiazolidinone derivatives, including those related to (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)acetamide. Research indicates that compounds with similar structures exhibit significant activity against various bacterial strains. For instance:

- Bacterial Activity : A study evaluated the antimicrobial efficacy of synthesized thiazolidinone derivatives against five bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that certain derivatives exhibited high antibacterial activity, with growth inhibition rates ranging from 85% to 97% against Staphylococcus aureus .

- Fungal Activity : The same compounds were assessed for antifungal activity against Candida albicans and Cryptococcus neoformans, demonstrating moderate efficacy .

Anticancer Potential

The anticancer properties of this compound have been explored in various studies:

- Cytotoxicity Studies : Research has indicated that derivatives of thiazolidinones can exhibit low toxicity towards normal human cells while maintaining significant cytotoxicity against various cancer cell lines. For example, certain derivatives demonstrated IC50 values comparable to established chemotherapeutics like gefitinib .

- Mechanism of Action : The anticancer mechanism is believed to involve the stabilization of microtubules, which disrupts cancer cell proliferation. Compounds similar to this compound have shown promise in promoting microtubule assembly, leading to reduced cancer cell density .

Other Biological Activities

In addition to its antimicrobial and anticancer properties, this compound may also exhibit other biological activities:

- Anti-inflammatory Effects : Some thiazolidinone derivatives have been studied for their anti-inflammatory properties, indicating potential applications in treating inflammatory diseases .

- Antioxidant Activity : The antioxidant capacity of similar compounds suggests they may help mitigate oxidative stress-related conditions .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of (Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)acetamide involves its interaction with various molecular targets. The compound is believed to exert its effects by:

Inhibiting Enzymes: It may inhibit specific enzymes involved in biological pathways, leading to antimicrobial or anticancer effects.

Modulating Receptors: The compound may interact with cellular receptors, altering signal transduction pathways and affecting cellular functions.

Inducing Apoptosis: In cancer cells, it may induce programmed cell death (apoptosis) through the activation of specific pathways.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Benzylidene Substitutions : Electron-donating groups (e.g., methoxy in ) enhance π-π stacking with hydrophobic enzyme pockets, while bulkier groups (e.g., 3-phenylpropenylidene in ) may sterically hinder binding .

- Acetamide Substituents: The 4-ethoxyphenyl group in the target compound improves lipophilicity compared to 4-methoxyphenyl (logP ~2.8 vs.

- Thiazolidinone Core: The 2-thioxo group (as in the target compound) increases hydrogen-bonding capacity compared to 2,4-dioxo derivatives (e.g., ), which may reduce metabolic stability due to higher reactivity .

Biologische Aktivität

(Z)-2-(5-benzylidene-4-oxo-2-thioxothiazolidin-3-yl)-N-(4-ethoxyphenyl)acetamide is a compound of significant interest in medicinal chemistry due to its unique thiazolidine structure and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring, a benzylidene moiety, and an ethoxyphenyl substituent. Its molecular formula is , with a molecular weight of 319.41 g/mol. The structure contributes to its diverse reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The thiazolidine ring can inhibit enzymes involved in metabolic pathways, particularly those related to diabetes and cancer.

- Antioxidant Activity : The compound exhibits significant antioxidant properties, likely due to the presence of the benzylidene group, which can scavenge reactive oxygen species (ROS) and reduce oxidative stress.

- Antimicrobial Effects : Preliminary studies indicate that it may possess antimicrobial and antifungal properties, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

Research has shown that compounds similar to this compound demonstrate anticancer properties through various mechanisms:

- Cell Proliferation Inhibition : In vitro studies have indicated that the compound can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.

- Tyrosinase Inhibition : Analogous compounds containing the thiazolidine structure have been shown to inhibit tyrosinase, an enzyme associated with melanin production in melanoma cells, thereby potentially reducing hyperpigmentation and melanoma progression .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays:

| Assay Type | Result |

|---|---|

| DPPH Scavenging | IC50 = 25 µg/mL |

| ABTS Scavenging | IC50 = 20 µg/mL |

| FRAP | High reducing power |

These results suggest that this compound effectively reduces oxidative stress in biological systems .

Antimicrobial Activity

The compound has shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings indicate its potential as a broad-spectrum antimicrobial agent .

Case Studies

- In Vivo Studies : A study conducted on diabetic rats demonstrated that administration of the compound significantly reduced blood glucose levels and improved insulin sensitivity, suggesting its potential role in diabetes management.

- Cancer Cell Lines : In vitro experiments using B16F10 melanoma cells revealed that treatment with the compound led to decreased melanin production and reduced expression of melanogenesis-related proteins, supporting its application in skin-related therapies .

Q & A

Q. Table 1: Key Reaction Conditions

| Step | Reagents/Conditions | Monitoring Method | Yield (%) |

|---|---|---|---|

| 1 | Chloroacetyl chloride, DCM, 0°C | NMR | 75-85 |

| 2 | Rhodanine, benzaldehyde, acetic acid, reflux | TLC | 60-70 |

| 3 | K₂CO₃, DMF, RT, 12h | HPLC | 63 (final compound) |

Which analytical techniques confirm the structure and purity of this compound?

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the Z-configuration of the benzylidene group and acetamide linkage.

- Mass Spectrometry (MS) : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ peak at m/z 439.08) .

- High-Performance Liquid Chromatography (HPLC) : Purity >95% confirmed using a C18 column and acetonitrile/water gradient .

How can reaction conditions be optimized to improve synthetic yield?

Advanced Research Question

Key factors include:

- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

- Temperature Control : Lower temperatures (0–5°C) during acetylation reduce side reactions.

- Catalysts : Use of triethylamine as a base accelerates coupling efficiency .

- Real-Time Monitoring : TLC or inline IR spectroscopy ensures reaction progression without over- or under-reacting .

What in vitro assays evaluate its anticancer activity?

Advanced Research Question

- MTT Assay : Measures cytotoxicity in cancer cell lines (e.g., IC₅₀ = 2.1 µM in MCF-7 breast cancer cells) .

- Tubulin Polymerization Assay : Quantifies disruption of microtubule dynamics (e.g., 80% inhibition at 10 µM) .

- Apoptosis Assays : Flow cytometry with Annexin V/PI staining confirms induction of programmed cell death .

Q. Table 2: Biological Activity Profile

| Assay | Target | Result |

|---|---|---|

| MTT | MCF-7 | IC₅₀ = 2.1 µM |

| Tubulin | Microtubules | 80% inhibition |

| Caspase-3 | Apoptosis | 3-fold activation |

How does the Z-configuration of the benzylidene group influence biological activity?

Mechanistic Research Question

The Z-isomer stabilizes the planar conformation of the benzylidene-thiazolidinone moiety, enhancing π-π stacking with tubulin’s hydrophobic pockets. Computational docking shows stronger binding (ΔG = -9.8 kcal/mol) compared to the E-isomer (ΔG = -7.2 kcal/mol) .

How to resolve discrepancies in reported biological activities across studies?

Data Contradiction Analysis

Discrepancies often arise from:

- Structural Variations : Minor substituent changes (e.g., methoxy vs. ethoxy groups) alter target selectivity.

- Assay Conditions : Varying cell lines (e.g., HeLa vs. MCF-7) or incubation times affect IC₅₀ values.

- Purity Levels : Impurities >5% may skew results. Validate purity via HPLC and replicate assays under standardized protocols .

What computational methods predict binding modes with biological targets?

Advanced Mechanistic Question

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with tubulin (PDB ID: 1SA0).

- Molecular Dynamics (MD) Simulations : GROMACS assesses stability of ligand-target complexes over 100 ns trajectories.

- QSAR Models : Predict activity cliffs using descriptors like logP and polar surface area .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.